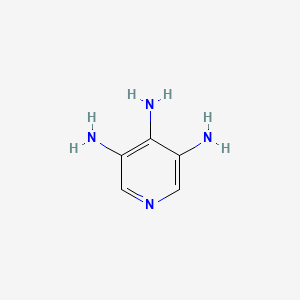

Pyridine-3,4,5-triamine

描述

Significance of Aminated Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a fundamental heterocyclic organic compound, is a cornerstone of medicinal chemistry and materials science. wikipedia.orgnumberanalytics.com Structurally similar to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen group, pyridine's unique electronic properties make it a "privileged scaffold." wikipedia.orgrsc.org This means it is a molecular framework that can be readily modified to interact with a wide range of biological targets, leading to the development of numerous FDA-approved drugs. rsc.org The incorporation of amino groups onto this scaffold further enhances its utility, creating aminated pyridine structures with diverse and significant applications.

The nitrogen atom in the pyridine ring imparts a basic character and influences the electron distribution, making it susceptible to various chemical modifications. wikipedia.orglibretexts.org Aminated pyridines, in particular, are of great interest due to their ability to form hydrogen bonds and act as ligands for metal complexes. These interactions are crucial in biological systems, influencing how a molecule binds to proteins and enzymes. frontiersin.orgdovepress.com Consequently, aminated pyridine derivatives have been extensively investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. frontiersin.orgresearchgate.net The versatility of this scaffold allows chemists to fine-tune the steric and electronic properties of molecules, optimizing their efficacy and selectivity for specific biological targets. dovepress.com

Overview of Pyridine Triamines as Heterocyclic Compounds

Pyridine triamines represent a specific class of aminated pyridines where three amino groups are attached to the pyridine core. These compounds are a subset of heterocyclic amines, which are organic compounds containing at least one ring with atoms of at least two different elements, one of which is typically carbon. uomus.edu.iq The parent compound, pyridine, is an aromatic heterocycle, meaning it has a planar ring with a delocalized system of pi electrons, which confers significant stability. wikipedia.orgnumberanalytics.com

The addition of three amino groups to the pyridine ring significantly alters its chemical properties. The amino groups are electron-donating, which increases the electron density of the pyridine ring and can influence its reactivity in chemical syntheses. The position of these amino groups on the pyridine ring is critical and gives rise to various isomers, each with potentially distinct chemical and physical properties. Pyridine-3,4,5-triamine is one such isomer, with the amino groups located at the 3, 4, and 5 positions of the pyridine ring. nih.gov The study of pyridine triamines is an active area of research, driven by the potential to discover novel compounds with unique applications in various scientific fields.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the interactive table below. These data points are crucial for its application in chemical synthesis and material science.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄ | nih.govchemscene.com |

| Molecular Weight | 124.14 g/mol | nih.govchemscene.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 618439-82-0 | nih.govchemscene.com |

| Canonical SMILES | C1=C(C(=C(C=N1)N)N)N | nih.gov |

| Topological Polar Surface Area | 90.95 Ų | chemscene.com |

| Hydrogen Bond Donors | 3 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

| LogP | -0.1718 | chemscene.com |

Detailed Research Findings

Research into this compound and its derivatives is ongoing, with a focus on its synthesis and potential applications. While specific synthetic routes for this compound are not extensively detailed in the provided search results, the synthesis of related polyaminopyridines often involves multi-step processes. For instance, the synthesis of 3,5-Dinitro-2,4,6-triaminopyridine has been achieved through oxidative amination of precursor molecules. dtic.mil

The applications of pyridine triamine derivatives are diverse. For example, pyrimidine-4,5,6-triamine (B90907) derivatives have been investigated in the context of creating more complex heterocyclic systems with potential biological activity. chemicalbook.com Furthermore, pyridopyrimidine derivatives, which can be synthesized from triaminopyridines, have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR), a target in cancer therapy. mdpi.com The structural motif of this compound provides a versatile platform for the development of new molecules with tailored properties for various scientific and industrial purposes.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridine-3,4,5-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQHHOMREHEPJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618439-82-0 | |

| Record name | pyridine-3,4,5-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Pyridine 3,4,5 Triamine

Nucleophilic Reactivity of Amino Groups

The primary reactivity of Pyridine-3,4,5-triamine stems from the lone pair of electrons on the nitrogen atoms of the three amino groups. These groups behave as nucleophiles, readily attacking electron-deficient centers. While the pyridine (B92270) ring itself is generally unreactive toward electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, the exocyclic amino groups are active sites for substitution and condensation reactions. gcwgandhinagar.comscribd.com The lone pair on the pyridine nitrogen is basic and can be protonated or coordinate to Lewis acids, which can further influence the reactivity of the amino substituents. wikipedia.org

The amino groups of this compound can undergo substitution reactions with a variety of electrophiles. Similar to other aminopyridines, these reactions lead to the formation of N-substituted derivatives. Common electrophilic reagents include acyl halides, sulfonyl chlorides, and anhydrides, which react with the amino groups to form amides, sulfonamides, and imides, respectively. nih.gov

For instance, reaction with an acyl chloride like acetyl chloride would be expected to yield the corresponding acetamido derivatives. The regioselectivity of these substitutions can be influenced by steric factors and the electronic environment of each amino group. The amino group at the C4 position is flanked by two other amino groups, which may affect its reactivity compared to the groups at C3 and C5.

Table 1: Representative Substitution Reactions

| Electrophile | Reagent Class | Expected Product Type |

|---|---|---|

| Acetyl Chloride | Acyl Halide | Acetamide (B32628) derivative |

| Benzenesulfonyl Chloride | Sulfonyl Chloride | Sulfonamide derivative |

| Acetic Anhydride (B1165640) | Acid Anhydride | Acetamide derivative |

This table represents expected reactions based on the known reactivity of aminopyridines and related compounds. nih.gov

The vicinal arrangement of the amino groups at the C3-C4 and C4-C5 positions is crucial for condensation reactions. These ortho-diamino functionalities can react with compounds containing two electrophilic centers, typically 1,2-dicarbonyl compounds (or their equivalents), to form new heterocyclic rings. This type of reaction is a cornerstone of quinoxaline (B1680401) synthesis from o-phenylenediamines and can be applied here to create fused pyrazine (B50134) rings.

For example, condensation with a 1,2-diketone like benzil (B1666583) would lead to the formation of a dipheyl-substituted pyrazino[2,3-c]pyridine or pyrazino[2,3-d]pyridine derivative, depending on which pair of amino groups reacts. These condensation reactions are often carried out in polar solvents like ethanol (B145695) or acetic acid and may be catalyzed by acid. cardiff.ac.uk

Substitution Reactions with Electrophiles

Role in Heterocyclization Reactions

The most significant application of this compound in organic synthesis is its role as a building block for the construction of fused heterocyclic systems. nih.govias.ac.in The strategic placement of its three amino groups allows for the regioselective annulation of various heterocyclic fragments onto the pyridine core.

This compound is an ideal starting material for synthesizing a variety of fused nitrogen-containing heterocycles, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds of significant pharmacological interest. nih.govmdpi.com The reaction of the vicinal diamino moieties with appropriate dicarbonyl or equivalent synthons is a powerful method for creating these bicyclic and polycyclic systems. srce.hrresearchgate.net

The reaction with 1,3-dicarbonyl compounds, for instance, can lead to the formation of seven-membered rings or undergo more complex cyclization pathways. The versatility of this precursor allows for the creation of diverse chemical libraries for screening purposes. nih.gov

Table 2: Examples of Fused Ring Synthesis from Vicinal Diamines

| Reagent | Reagent Type | Fused Ring System | Product Class |

|---|---|---|---|

| Benzil (1,2-Diketone) | Dicarbonyl | Pyrazine | Pyrido[c]pyrazine |

| Glyoxal | Dicarbonyl | Pyrazine | Pyrido[c]pyrazine |

| Ethyl Acetoacetate | β-Ketoester | Diazepine | Pyrido[c]diazepine |

This table is illustrative of reactions common for vicinal aromatic diamines, leading to the formation of fused systems. nih.govtandfonline.com

A particularly important heterocyclization reaction involving this compound is the annulation of an imidazole (B134444) ring to form imidazo[4,5-c]pyridine or imidazo[4,5-b]pyridine skeletons. These structures are aza-analogues of purine (B94841), a fundamental component of nucleic acids. This transformation is a variation of the well-established Traube purine synthesis, which involves the cyclization of a diamino-pyrimidine. nih.govthieme-connect.de

The reaction typically involves treating the vicinal diamine (e.g., the 3,4-diamino functionality) with a reagent that can provide a single carbon atom, such as formic acid, triethyl orthoformate, or cyanogen (B1215507) bromide. mdpi.com For example, heating this compound with formic acid would result in the formation of an intermediate formamide, followed by dehydrative cyclization to yield the fused imidazole ring. mdpi.com Similarly, using triethyl orthoformate in the presence of an acid catalyst or acetic anhydride can also effect this cyclization. preprints.orgmdpi.com The synthesis of these purine analogues is a key strategy in medicinal chemistry. researchgate.net

Table 3: Reagents for Imidazole Annulation

| Reagent | C1 Synthon Source | Reaction Conditions | Fused Product |

|---|---|---|---|

| Formic Acid | Formyl group | Heat | Imidazo[4,5-c]pyridine |

| Triethyl Orthoformate | Formyl group equivalent | Acid catalyst, Heat | Imidazo[4,5-c]pyridine |

| Diethoxymethyl acetate (B1210297) | Formyl group equivalent | Heat | Imidazo[4,5-c]pyridine |

This table highlights common reagents used for constructing an imidazole ring onto an ortho-diamine, based on established purine synthesis methodologies. thieme-connect.demdpi.compreprints.org

Formation of Fused Ring Systems

Catalytic Activities in Organic Transformations

While this compound is primarily utilized as a synthetic intermediate, its structural features suggest potential roles in catalysis. Some sources make general claims that it can be used as a catalyst for organic synthesis reactions like hydrogenation and reduction.

More specifically, pyridine-based triamine structures are known to act as tridentate ligands in coordination chemistry. researchgate.net They can coordinate with transition metals like ruthenium to form stable complexes. These metal complexes have shown significant catalytic activity in transformations such as the transfer hydrogenation of ketones to secondary alcohols. researchgate.net In this context, the this compound would not be the catalyst itself, but rather a crucial ligand that modulates the electronic and steric properties of the catalytically active metal center. The presence of multiple nitrogen atoms—both from the pyridine ring and the amino groups—allows for strong chelation, which can stabilize the metal and facilitate the catalytic cycle. nih.govuniovi.es

This compound as a Catalyst for Hydrogenation Reactions

Oxidation Reactions

The oxidation of pyridine and its derivatives is a fundamental reaction in heterocyclic chemistry. google.comorgsyn.org For this compound, the presence of three electron-donating amino groups renders the molecule highly susceptible to oxidation. Under strong oxidizing conditions, the pyridine ring system can be modified, though specific studies detailing the controlled oxidation of this compound are not prevalent in the literature. smolecule.com The amino groups themselves are prone to oxidation, which can lead to the formation of nitroso or nitro derivatives, or even polymerization, complicating controlled synthetic transformations. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a common metabolic process and can also be achieved in the laboratory using various oxidizing agents. wum.edu.pk However, for an already aromatic and highly aminated pyridine like this compound, oxidation would likely target the amino groups or the ring itself, leading to a variety of potential products whose formation would be highly dependent on the specific oxidant and reaction conditions used.

Insufficient Data Available for Comprehensive Article on this compound Coordination Chemistry

A thorough review of available scientific literature and chemical databases reveals a significant lack of detailed research on the coordination chemistry of the specific compound, this compound (CAS No. 618439-82-0). While the compound is commercially available and its basic properties are documented, extensive studies on its behavior as a ligand with transition metals, the structure of its potential complexes, and their catalytic applications appear to be largely unpublished.

General chemical information confirms the existence of this compound, a colorless to pale yellow solid. Some sources make broad statements that it can be utilized in the coordination chemistry of metal ions to form complexes and may act as a catalyst in organic reactions like hydrogenations. However, these claims are not substantiated with specific examples, experimental data, or peer-reviewed research.

Recent literature indicates that while various triaminopyridine isomers are known, the focus has largely been on their properties in organocatalysis rather than coordination chemistry. rsc.org For instance, 3,4,5-triaminopyridines have been noted as highly electron-rich pyridines, but their potential as ligands for transition metals has received little attention. rsc.org The majority of research in the field of pyridine-based ligands focuses on other derivatives, such as bipyridine, terpyridine, pyridine-containing macrocycles, or other isomers like 2,4,6-triaminopyridine. researchgate.netuniovi.eswikipedia.org

Due to the absence of specific research findings, data on the formation of transition metal complexes, X-ray diffraction studies for structural elucidation, and detailed reports on catalytic applications for this compound, it is not possible to construct a scientifically accurate and detailed article according to the requested outline. The necessary information to populate the sections on ligand design, chelation, complex formation, structure, and catalysis for this specific compound is not available in the public domain based on the conducted searches.

Coordination Chemistry of Pyridine 3,4,5 Triamine and Its Analogs

Applications of Coordination Complexes

Development of Sensors Based on Metal Complexation

The unique architecture of pyridine-triamine and its analogs, featuring multiple nitrogen donor sites, makes them highly effective ligands for the development of chemical sensors. The strategic placement of amino groups and the pyridine (B92270) nitrogen allows for the formation of stable coordination complexes with a variety of metal ions. This interaction can be transduced into a measurable signal, most commonly a change in fluorescence or color, enabling the detection of specific analytes.

The principle behind these sensors lies in the chelation of metal ions by the ligand, which modulates the electronic properties of the system. A fluorescent sensor for a metal ion typically consists of a recognition site (the ligand) and a signaling unit (the fluorophore). asianpubs.org The binding of a metal ion to the ligand can alter the photophysical properties of the fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. asianpubs.org

Coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine-based ligands have emerged as a versatile platform for sensor development. These materials offer high sensitivity and selectivity due to their defined structures and porous nature. For example, coordination polymers have been designed for the selective detection of metal ions such as Fe(III), Cu(II), and Co(II), as well as anions like chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻). mdpi.comrsc.orgmdpi.com The sensing mechanism in these materials often involves the luminescence quenching of the framework upon interaction with the analyte. mdpi.commdpi.com

The analog Pyridine-2,3,4-triamine is noted for its enhanced chelation capabilities due to its contiguous amino groups, a property that is highly advantageous for sensor design. This structural feature allows it to bind strongly and selectively to metal ions. While specific sensor applications for Pyridine-3,4,5-triamine are not extensively documented, the behavior of its analogs provides a strong basis for its potential in this area. For instance, various pyridine derivatives have been incorporated into complexes for sensing a range of analytes.

Below is a table summarizing the sensing applications of various coordination complexes based on pyridine and its analogs.

| Complex/Material Type | Ligand(s) | Analyte Detected | Sensing Mechanism | Detection Limit (DL) | Reference(s) |

| Zinc(II) Coordination Polymer | N,N'-bis(3-pyridylamide)-3,4-thiophene; 5-hydroxyisophthalic acid | Fe(III), MnO₄⁻ | Fluorescence Quenching | Nanomolar range | mdpi.com |

| Zinc(II) MOF | 2,4,6-tri(pyridin-4-yl)-1,3,5-triazine; 2,5-thiophene dicarboxylic acid | Fe(III), Picric Acid | Luminescence Quenching | - | mdpi.com |

| Cadmium(II) Coordination Polymer | di-9,10-(pyridine-4-yl)-anthracene (dpa) | Cr₂O₇²⁻ | High Fluorescence Quenching | High sensitivity | rsc.org |

| Terbium(III) Coordination Polymer | 4′-(4-(4-carboxyphenoxy)phenyl)-4,2′:6′,4″-tripyridine (Hcpt) | Co²⁺, Cu²⁺, Nitrobenzene | Luminescence Quenching | - | mdpi.com |

| Iridium(III) Complex | Diphenylphosphoryl-substituted 2-phenylpyridine; Picolinic acid | Picric Acid, Fe³⁺ | Luminescence Quenching | 59 nM (PA), 390 nM (Fe³⁺) | bohrium.com |

| Platinum(II) Complex | Pyridine-based triamines | DNA (potential for damage sensing) | Forms monofunctional adducts | - |

The selectivity of these sensors can be tuned by modifying the ligand structure. For example, tripodal receptors based on 2,2'-dipicolylamine (B75229) have been designed for the selective recognition of Zn²⁺ and Cd²⁺. asianpubs.org The flexible and multi-dentate nature of ligands like this compound makes them promising candidates for creating highly selective and sensitive chemosensors for environmental and biological monitoring.

Materials with Specific Electronic or Luminescent Properties

The coordination of this compound and its analogs to metal centers gives rise to materials with tailored electronic and luminescent properties, suitable for applications in optoelectronics and materials science. The interplay between the metal's d-orbitals and the ligand's π-system allows for the fine-tuning of properties such as light emission, charge transport, and thermal stability.

Luminescent Materials: Metal complexes containing pyridine-based ligands are widely studied for their luminescence. rsc.org The emission properties can be modulated by the choice of metal ion and the specific structure of the pyridine ligand. For instance, complexes of heavy metals like iridium(III) and ruthenium(II) with substituted pyridine ligands often exhibit strong phosphorescence. rsc.orgresearchgate.net The donor-acceptor characteristics and steric properties of the diaminocarbene ligands derived from 2-aminopyridines can influence the photophysical applications of the resulting transition metal complexes. rsc.org

Europium(III) complexes synthesized with 2-aminopyridine (B139424) and 1,10-phenanthroline (B135089) exhibit intense red emission, and their quantum yield and luminescence lifetime make them suitable as efficient fluoroprobes. researchgate.net Similarly, rhenium(I) complexes with pyridyldiaminocarbene ligands display phosphorescence from blue to red, originating from a metal-to-ligand charge-transfer (MLCT) excited state. acs.org The amino groups on the pyridine ring can participate in anion binding, further modulating the luminescent properties. acs.org

Lanthanide coordination polymers are another class of materials where pyridine-based ligands serve to sensitize the metal ion's luminescence through an "antenna effect". mdpi.com The ligand absorbs light and efficiently transfers the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits at its characteristic wavelength. mdpi.comacs.org Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates have been shown to be good sensitizers for europium luminescence, achieving quantum yields of up to 39% in solution. acs.org

Electronic Materials: Beyond luminescence, pyridine-based materials have shown significant promise in electronic applications. Pyridine-containing derivatives have been successfully used as electron transporting layers (ETLs) in organic solar cells (OSCs). rsc.org For example, the compound 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) exhibits high electron mobility and good thermal properties, leading to enhanced power conversion efficiency in OSCs compared to conventional materials. rsc.org

The close analog, Pyridine-2,3,4-triamine , has been used to synthesize hyperbranched polyimides that exhibit exceptional thermal stability (glass transition temperatures >300°C) and low dielectric constants. These properties make them ideal for applications in optoelectronic materials. The ability of platinum(II) complexes of pyridine-based triamines to form specific DNA adducts also points to their potential in developing electronic biosensors or novel therapeutic agents that interact with biological macromolecules.

The following table summarizes the luminescent and electronic properties of selected materials based on pyridine analogs.

| Compound/Material | Ligand/Moiety | Property | Application | Wavelength (nm) / Value | Reference(s) |

| Europium(III) Complex | 2-aminopyridine, 1,10-phenanthroline | Red Luminescence | Fluoroprobe | 615 | researchgate.net |

| Iridium(III) Complex | C,N-chelating diaminocarbene (from 2-aminopyridine) | Triplet Phosphorescence | Luminescent Materials | - | rsc.org |

| Rhenium(I) Complex | Pyridyldiaminocarbene | Blue-to-Red Phosphorescence | Anion/CO₂ Sensing | - | acs.org |

| Europium(III) Complex | Benzothiazole-substituted pyridine-2-carboxylate | Red Luminescence | Sensitizer | - | acs.org |

| Polyimide | Pyridine-2,3,4-triamine | Low Dielectric Constant | Optoelectronics | ε ≈ 3.9–4.3 | |

| Organic Solar Cell | 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) | High Electron Mobility | Electron Transport Layer | - | rsc.org |

| Cadmium(II) Coordination Polymer | N,N',N''-1,3,5-triazine-2,4,6-triyltris-glycine | Strong Photoluminescence | - | 413 | acs.org |

The versatility of the pyridine-triamine scaffold and its analogs allows for the creation of a diverse range of functional materials through coordination with different metal centers, holding significant potential for advanced technological applications.

Advanced Spectroscopic and Analytical Characterization for Pyridine 3,4,5 Triamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (1H) NMR spectroscopy of pyridine-3,4,5-triamine reveals characteristic signals corresponding to the protons on the pyridine (B92270) ring and the amine substituents. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the pyridine ring typically appear as multiplets in the downfield region, while the protons of the three amino groups (NH₂) would be expected to produce signals that can be influenced by solvent and concentration. acs.org The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the proton count of the molecule.

Specific chemical shift values for the aromatic and amine protons can vary depending on the solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are indicative of their position relative to the nitrogen atom and the amino groups. Generally, carbons directly bonded to the electronegative nitrogen atom or amino groups will be deshielded and appear at a higher chemical shift. testbook.comrsc.org For example, the carbon atoms C2, C4, and C6 in a pyridine ring typically show different chemical shifts due to the influence of the ring nitrogen. testbook.com

| 13C NMR Data for Pyridine Derivatives | |

| Carbon Position | Typical Chemical Shift Range (ppm) |

| C2 | 150 |

| C3 | 124 |

| C4 | 136 |

Note: Data presented is for the parent pyridine molecule and serves as a reference. testbook.com Actual values for this compound will be influenced by the amino substituents.

<sup>1</sup>H NMR Spectroscopy

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. rsc.org Additionally, C-H stretching vibrations from the aromatic ring are expected in the 3000-3100 cm⁻¹ region. rsc.org The spectrum would also feature bands corresponding to C=C and C=N stretching vibrations within the pyridine ring, as well as N-H bending vibrations. msesupplies.comresearchgate.net

| Expected IR Absorption Bands for this compound | |

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C and C=N Stretch (ring) | 1400-1600 |

| N-H Bend (amine) | 1550-1650 |

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₈N₄), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula. amazonaws.comtandfonline.com The calculated monoisotopic mass of this compound is 124.0749 g/mol . nih.gov In techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺, which would have a measured m/z (mass-to-charge ratio) of approximately 125.0822. amazonaws.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with a molecular formula of C₅H₈N₄, the theoretical elemental composition can be calculated. tandfonline.comnih.govdoi.org Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. tandfonline.commdpi.com

| Elemental Composition of this compound (C₅H₈N₄) | |

| Element | Theoretical Percentage (%) |

| Carbon (C) | 48.37 |

| Hydrogen (H) | 6.50 |

| Nitrogen (N) | 45.12 |

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Precise Molecular Geometry

In a typical SC-XRD experiment, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision.

For pyridine derivatives, SC-XRD studies are crucial for understanding how substituents affect the geometry of the pyridine ring and for characterizing intermolecular interactions, such as hydrogen bonding. nih.govbas.bg For instance, in studies of related aminopyridine compounds, SC-XRD has been used to confirm molecular structures and analyze the hydrogen bond networks that stabilize the crystal packing. shd-pub.org.rstubitak.gov.trnih.gov The analysis of a pyridine-oxadiazole derivative, for example, revealed an orthorhombic crystal system with the space group Pbca and eight molecules per unit cell. acs.org Such detailed structural information is fundamental for structure-property relationship studies.

While specific crystallographic data for this compound is not publicly available, the following table presents representative data obtained from a single crystal X-ray diffraction analysis of a related substituted pyridine derivative, illustrating the type of information generated by this technique.

Table 1: Representative Crystallographic Data for a Pyridine Derivative (Data sourced from a study on a pyridine-oxadiazole derivative) acs.org

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

X-ray Powder Diffraction for Phase Purity and Crystallinity

X-ray Powder Diffraction (XRPD) is a versatile and rapid analytical technique used to characterize the crystalline nature of a bulk sample. It is essential for verifying the phase purity of a synthesized compound and assessing its degree of crystallinity. usp.org

In an XRPD analysis, a finely powdered sample is exposed to a monochromatic X-ray beam. The sample contains a vast number of randomly oriented microcrystals. At specific angles (2θ), the X-rays are diffracted by the crystal lattice planes, producing a characteristic diffraction pattern of peaks at various intensities.

Phase Purity Assessment: Every crystalline substance has a unique XRPD pattern, which serves as a "fingerprint." To confirm the phase purity of a synthesized batch of this compound, its experimental XRPD pattern is compared to a simulated pattern. ncl.ac.uk This simulated pattern is typically calculated from the highly accurate atomic coordinates obtained from single-crystal X-ray diffraction. mdpi.com A close match between the experimental and simulated patterns, with no significant additional peaks, confirms that the bulk sample consists of a single crystalline phase and is free from crystalline impurities or different polymorphic forms. ncl.ac.ukmdpi.com

Crystallinity Evaluation: The sharpness of the peaks in an XRPD pattern is an indicator of the sample's crystallinity. rsc.org Well-defined, sharp peaks suggest a highly crystalline material with long-range atomic order. d-nb.info Conversely, broad, diffuse peaks (a "halo" pattern) indicate an amorphous or poorly crystalline material. For pharmaceutical and materials science applications, ensuring a consistent and crystalline form is often critical.

The table below shows representative XRPD data for a crystalline pyridine derivative, indicating the positions of key diffraction peaks.

Table 2: Representative X-ray Powder Diffraction Peak List for a Crystalline Pyridine Derivative (Data adapted from a patent for a 4-methylbenzenesulfonate (B104242) salt of a pyridine derivative) google.com

| Peak Position (2θ ± 0.1°) | d-spacing (Å) |

|---|---|

| 8.3 | 10.7 |

| 9.3 | 9.5 |

| 10.2 | 8.7 |

| 11.2 | 7.9 |

Computational Chemistry and Theoretical Studies on Pyridine Triamines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pyridine-3,4,5-triamine, DFT calculations are instrumental in predicting its geometry, electronic distribution, and spectroscopic properties.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, computational methods can predict bond lengths, bond angles, and dihedral angles.

Table 1: Selected Computed Geometrical Properties of this compound (Note: The following data is illustrative of typical computational outputs. Specific values are dependent on the level of theory and basis set used in the calculation.)

| Parameter | Description | Computed Value |

| Molecular Formula | The elemental composition of the molecule. | C₅H₈N₄ |

| Molecular Weight | The mass of one mole of the substance. | 124.14 g/mol nih.gov |

| Topological Polar Surface Area | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogen atoms. | 91 Ų nih.gov |

| Hydrogen Bond Donors | Number of hydrogen atoms bonded to electronegative atoms (N, O, F). | 3 nih.gov |

| Hydrogen Bond Acceptors | Number of electronegative atoms (N, O, F). | 4 nih.gov |

| Rotatable Bonds | Number of bonds which allow free rotation around them. | 3 nih.gov |

This table contains data sourced from computational models. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-donating amino groups is expected to raise the energy of the HOMO, while the electronegative nitrogen in the pyridine (B92270) ring influences the LUMO. DFT calculations can provide precise values for these energy levels. While general principles can be applied, specific published values for the HOMO-LUMO gap of this compound are not readily found in dedicated research articles.

Theoretical vibrational frequency calculations using DFT methods are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. science.gov By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms. researchgate.net A comparison between the computed and experimental spectra can confirm the molecular structure. researchgate.net

For a molecule like this compound, characteristic vibrational modes would include N-H stretching from the amino groups, C-N stretching, and various C=C and C=N stretching modes within the pyridine ring. Typically, calculated frequencies are scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. However, literature specifically presenting a comparative analysis of calculated and experimental vibrational spectra for this compound is scarce.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays color-coded regions on the molecule's surface, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

In this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the three amino groups and the pyridine ring nitrogen due to the presence of lone pairs of electrons. ias.ac.in Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue). researchgate.net This analysis provides a visual representation of the molecule's reactive sites, which is fundamental for understanding its interaction with other molecules. dntb.gov.ua

Vibrational Frequency Calculations and Correlation with Spectroscopic Data

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. academie-sciences.fr These simulations can provide detailed information on the conformational dynamics, stability, and interaction of a molecule with its environment, such as a solvent or a biological receptor. acs.org An MD simulation for this compound could, for instance, explore its conformational landscape in an aqueous solution or its binding stability within a protein's active site. researchgate.net Despite the utility of this technique, specific MD simulation studies focusing on this compound are not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity using statistical models. These models are built by calculating various molecular descriptors (physicochemical, electronic, topological) and relating them to observed activity, such as enzyme inhibition or anticancer effects. researchgate.net The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. sciencepublishinggroup.com For a QSAR study to be conducted, a series of related compounds with measured biological activity is required. There are no specific QSAR studies found in the scientific literature that include this compound as part of their dataset.

Applications of Pyridine 3,4,5 Triamine and Its Derivatives in Chemical Synthesis

Building Blocks for Functionalized Molecules

Pyridine-3,4,5-triamine serves as a foundational scaffold for the synthesis of more complex functionalized molecules. Its three amino groups offer multiple sites for chemical modification, allowing for the introduction of a variety of functional moieties. This multi-site functionality is a key feature for its use as a building block in organic synthesis. The reactivity of the amino groups can be tailored for sequential substitutions, enabling the controlled construction of intricate molecular architectures. While specific, extensively documented examples of its use in creating a wide range of functionalized molecules are not as prevalent in the literature as for its isomers, its structural properties suggest its utility in generating libraries of pyridine-based compounds for various research applications. Pyridine (B92270) derivatives, in general, are known to be crucial intermediates in the synthesis of a wide array of biologically active molecules and functional materials researchgate.netresearchgate.netorganic-chemistry.org.

Precursors for Polymer Synthesis

The presence of three primary amine groups makes this compound a suitable monomer for polycondensation reactions, leading to the formation of highly functionalized polymers. The tri-functionality allows for the creation of branched or cross-linked polymer structures.

In the realm of polymer chemistry, triamine monomers are essential for the synthesis of hyperbranched polymers, particularly hyperbranched polyimides (HBPIs). These polymers are known for their unique properties, such as good solubility, low viscosity, and a high degree of functionality. The general approach involves the reaction of a triamine (a B3 type monomer) with a dianhydride (an A2 type monomer) patsnap.comjustia.com. This reaction proceeds through the formation of a poly(amic acid) precursor, which is then chemically or thermally imidized to form the final hyperbranched polyimide.

While there is extensive research on the use of various triamines for creating HBPIs patsnap.comjustia.com, specific studies detailing the use of this compound for this purpose are not widely reported in publicly available literature. However, the fundamental chemistry of HBPI synthesis provides a clear theoretical application for this compound. The three amino groups of this compound could react with dianhydrides to form a highly branched polyimide structure. The properties of the resulting polymer, such as thermal stability and solubility, would be influenced by the specific dianhydride used in the polymerization. For context, hyperbranched polyimides derived from other triamine monomers have shown excellent thermal stability and are valuable in applications like gas separation membranes and photosensitive materials patsnap.com.

Table 1: General Properties of Hyperbranched Polymers

| Property | Description | Potential Relevance for this compound based Polymers |

| Molecular Weight | The average mass of the polymer chains. Hyperbranched polymers typically have a number-average molecular weight (Mn) greater than 400 g/mol . justia.com | The molecular weight of polymers derived from this compound would depend on the reaction conditions and the co-monomer. |

| Polydispersity | A measure of the distribution of molecular mass in a given polymer sample. Hyperbranched polymers often have a polydispersity index ranging from 1.2 to 50. justia.com | The distribution of polymer chain sizes would be a key characteristic to determine for any synthesized polymer. |

| Degree of Branching (DB) | Indicates the average number of dendritic linkages per molecule. For hyperbranched polymers, the DB is typically at least 10%. justia.com | The trifunctional nature of this compound is conducive to achieving a high degree of branching. |

Supramolecular Assemblies

The structure of this compound, with its multiple hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the pyridine nitrogen), makes it a candidate for the formation of supramolecular assemblies. These are complex chemical systems held together by non-covalent bonds. The amino groups can participate in extensive hydrogen-bonding networks, leading to the self-assembly of well-defined structures acs.org.

While specific studies on the supramolecular chemistry of this compound are limited, the principles of supramolecular chemistry suggest its potential in this field. It could form host-guest complexes or self-assemble into larger architectures like tapes, sheets, or three-dimensional networks through hydrogen bonding and π-π stacking interactions involving the pyridine ring acs.orgresearchgate.netmdpi.com. The ability of related pyridine-containing molecules to form such assemblies has been well-documented acs.orgresearchgate.netmdpi.com. For instance, other pyridine derivatives have been shown to form intricate one-dimensional and three-dimensional supramolecular structures through hydrogen bonds and π-π interactions researchgate.net.

Intermediates in the Synthesis of Complex Organic Molecules

This compound can serve as a key intermediate in the multi-step synthesis of more complex organic molecules, including those with potential biological activity. The pyridine scaffold is a common feature in many pharmaceuticals researchgate.netresearchgate.netmdpi.com. The amino groups on this compound can be readily converted into other functional groups or used to build larger heterocyclic systems. For example, vicinal diamines are common precursors for the formation of fused heterocyclic rings, such as imidazoles or pyrazines. The 3,4-diamino substitution on the pyridine ring of this compound could, in principle, be utilized in such cyclization reactions to create novel pyridofused heterocycles. While specific examples of its use as an intermediate are not extensively documented in major journals, its potential is evident from the established reactivity of aminopyridines in organic synthesis organic-chemistry.orgmdpi.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。